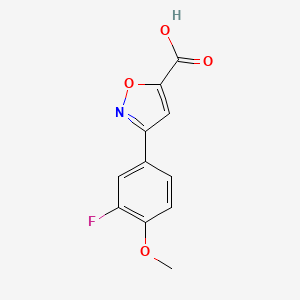

3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid

Description

Properties

Molecular Formula |

C11H8FNO4 |

|---|---|

Molecular Weight |

237.18 g/mol |

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C11H8FNO4/c1-16-9-3-2-6(4-7(9)12)8-5-10(11(14)15)17-13-8/h2-5H,1H3,(H,14,15) |

InChI Key |

KLFXKGHZUONZSH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=C2)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3-fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid typically involves the formation of the isoxazole ring via cyclization reactions of appropriately substituted precursors, followed by functional group transformations to install the carboxylic acid moiety. Key steps include:

- Preparation of substituted hydrazides or hydrazines bearing the 3-fluoro-4-methoxyphenyl group.

- Cyclodehydration or cyclization reactions under dehydrating conditions to form the isoxazole ring.

- Hydrolysis or oxidation steps to introduce or reveal the carboxylic acid group at the 5-position of the isoxazole.

Cyclization Using Phosphorus Oxychloride (POCl3)

A prominent method involves cyclodehydration of hydrazide intermediates in the presence of phosphorus oxychloride as the dehydrating agent. This method is well-documented for the synthesis of 1,3,4-oxadiazole and isoxazole derivatives bearing fluorinated and methoxylated phenyl groups.

- The hydrazide precursor, such as 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid hydrazide, is refluxed with various substituted carboxylic acids in POCl3 medium.

- The reaction temperature is maintained at reflux for 8–10 hours to facilitate cyclization.

- This yields the target isoxazole-substituted heterocycles with high selectivity and yields (Scheme 26 in the referenced study).

This approach benefits from:

- High reaction yields.

- Tolerance to various substituted aromatic acids.

- Formation of stable heterocyclic products with the desired substitution pattern.

Ester Hydrolysis Method

An alternative preparation involves starting from ethyl esters of isoxazole-5-carboxylic acids:

- Ethyl 3-methylisoxazole-5-carboxylate is subjected to base hydrolysis using sodium hydroxide in a mixed solvent system (tetrahydrofuran, methanol, water) at ambient temperature for 18–20 hours.

- After completion, acidification with hydrochloric acid (pH ~2) precipitates the free carboxylic acid.

- Extraction and purification yield the corresponding isoxazole-5-carboxylic acid in high yield (~90%) and purity.

This method is adaptable to various substituted isoxazole esters and provides a straightforward route to the free acid.

Acyl Chloride Intermediate Formation

For further functionalization, the carboxylic acid group can be converted into acyl chlorides using reagents such as bis(trichloromethyl) carbonate (triphosgene) in organic solvents like chlorobenzene:

- The reaction is carried out by adding bis(trichloromethyl) carbonate dropwise to a solution of the isoxazole carboxylic acid derivative and a catalyst (e.g., N,N-dimethylformamide) under stirring.

- The mixture is heated to reflux (~130°C) for 3 hours.

- The acyl chloride is isolated by distillation under reduced pressure with high yield (~96%) and purity (~99.5%).

This intermediate is valuable for subsequent coupling reactions or heterocycle synthesis.

Use of Hexamethyldisilazane (HMDS) in Cyclization

Another method involves cyclization of acyl hydrazides or diacylhydrazines using hexamethyldisilazane under catalytic conditions (e.g., tetrabutylammonium fluoride):

- This converts N3-acylated phenylcarbazinate derivatives into 4H-1,3,4-oxadiazole-5-ones, which are structurally related heterocycles.

- Although this method is more common for oxadiazoles, it demonstrates the versatility of cyclodehydration strategies applicable to isoxazole derivatives bearing fluorinated and methoxylated phenyl groups.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The POCl3-mediated cyclodehydration is a robust method for synthesizing isoxazole derivatives with fluorinated and methoxylated phenyl groups, providing high yields and purity. It is widely used due to its efficiency in ring closure and functional group compatibility.

- Base hydrolysis of ethyl esters is a classical and mild approach for obtaining the free carboxylic acid, with high yields and operational simplicity, suitable for scale-up.

- The formation of acyl chlorides using bis(trichloromethyl) carbonate offers a safer and more environmentally friendly alternative to traditional reagents like thionyl chloride, avoiding corrosive byproducts and providing high purity products.

- The use of hexamethyldisilazane in cyclization reactions expands the synthetic toolbox for heterocyclic compounds related to isoxazoles, demonstrating the potential for structural diversification.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 3-(3-Hydroxy-4-methoxyphenyl)isoxazole-5-carboxylic acid.

Reduction: 3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-methanol.

Substitution: 3-(3-Amino-4-methoxyphenyl)isoxazole-5-carboxylic acid.

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and antitumor agent.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of fluorine and methoxy groups significantly influences electronic and steric properties. For example, the 3-fluoro-4-methoxy substitution in the target compound may enhance hydrogen-bonding interactions compared to 4-fluoro derivatives .

- Biological Activity : The benzyloxy-substituted analogue (EC50 = 3.6 µM) demonstrates superior antiviral potency over the target compound, highlighting the importance of bulky substituents in enhancing target engagement .

Pharmacological and Commercial Relevance

- Commercial Status : The target compound’s discontinuation contrasts with the commercial availability of simpler analogues (e.g., 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid), likely due to synthetic complexity or insufficient preclinical performance .

Biological Activity

3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid is a member of the isoxazole family, characterized by its five-membered heterocyclic structure containing one nitrogen and one oxygen atom. The compound features a phenyl group substituted with both a fluoro and a methoxy group, enhancing its solubility and stability. Its molecular formula is with a molecular weight of approximately 237.19 g/mol.

Antimicrobial Properties

Research indicates that 3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid exhibits significant antimicrobial activity . It has been shown to be effective against various bacterial strains, suggesting its potential as an antimicrobial agent. The presence of the fluoro and methoxy substituents is believed to enhance its binding affinity to microbial targets, which may contribute to its efficacy.

Anti-inflammatory Effects

Preliminary studies have suggested that this compound may possess anti-inflammatory properties . The mechanisms through which it exerts these effects are still under investigation, but the structural features of the compound likely play a role in modulating inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of 3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid:

- Cytotoxicity Studies : A related study demonstrated that isoxazole derivatives can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The cytotoxic effects were observed to be dose-dependent, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .

- Mechanism of Action : Isoxazole derivatives have been reported to interact with specific molecular targets, potentially acting as inhibitors or modulators of various enzymes involved in cellular processes. This interaction is crucial for their biological activity and therapeutic potential.

Comparative Analysis

To understand the biological activity better, a comparison with structurally similar compounds can be useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid | Structure | Antimicrobial and anticancer properties |

| 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid | Structure | Similar anti-inflammatory effects |

| 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid | Structure | Enhanced binding affinity due to fluoro group |

The unique combination of fluoro and methoxy groups in 3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid may enhance its stability and solubility compared to other derivatives, potentially leading to improved biological activity .

Q & A

Q. What are the typical synthetic routes for 3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves two critical steps: (1) isoxazole ring formation via cyclization of a nitrile oxide intermediate with an alkyne, and (2) carboxylic acid introduction through hydrolysis or oxidation. For example, nitrile oxides derived from halogenated aromatic precursors (e.g., 3-fluoro-4-methoxybenzonitrile) react with alkynes under controlled pH (6–8) and temperature (60–80°C) to form the isoxazole core . Carboxylation is achieved using CO₂ under high pressure or via hydrolysis of ester precursors (e.g., ethyl esters) with NaOH/EtOH . Yield optimization requires precise stoichiometric ratios (1:1.2 nitrile oxide:alkyne) and inert atmospheres (N₂/Ar) to prevent side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm substituent positions on the phenyl ring (e.g., fluorine at C3, methoxy at C4). NMR identifies carbonyl (C=O) and isoxazole ring carbons .

- X-ray crystallography : Resolves molecular conformation, including dihedral angles between the isoxazole and phenyl rings. For analogous compounds, angles of 15–25° are typical, influencing planarity and π-π stacking .

- IR spectroscopy : Detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Q. How is the compound screened for biological activity, and what preliminary findings exist?

- Methodological Answer :

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Isoxazole derivatives with electron-withdrawing groups (e.g., -F) show enhanced activity due to membrane disruption .

- Anticancer studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) reveal IC₅₀ values in the µM range. Fluorine substitution improves metabolic stability, while methoxy groups enhance solubility .

Advanced Research Questions

Q. How do electronic effects of substituents (fluoro, methoxy) modulate the compound’s reactivity and bioactivity?

- Methodological Answer :

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) show fluorine’s electronegativity increases the isoxazole ring’s electron deficiency, enhancing electrophilic reactivity in coupling reactions .

- Structure-activity relationship (SAR) : Methoxy groups at C4 improve water solubility (logP reduction by ~0.5 units) but reduce membrane permeability. Fluorine at C3 increases binding affinity to enzyme active sites (e.g., COX-2) via halogen bonding .

Q. What strategies resolve contradictions in reported biological data, such as variable IC₅₀ values across studies?

- Methodological Answer :

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, IC₅₀ discrepancies in anticancer studies often stem from inconsistent serum-free vs. serum-containing media .

- Metabolite profiling : LC-MS identifies degradation products (e.g., decarboxylated derivatives) that may interfere with activity measurements. Stabilizing the carboxylic acid via prodrug formulations (e.g., methyl esters) mitigates this .

Q. How can reaction scalability be improved without compromising purity?

- Methodological Answer :

- Flow chemistry : Continuous flow reactors reduce batch variability and enable rapid optimization of temperature (70°C) and residence time (20 min) for cyclization steps .

- Purification : Use of orthogonal chromatography (e.g., reverse-phase HPLC with C18 columns, 0.1% TFA in H₂O/MeCN) achieves >98% purity. Recrystallization from EtOAc/hexane (1:3) removes residual alkyne precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.